molecular formula C12H14N2O3 B2603500 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-53-7

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2603500
CAS No.: 910443-53-7
M. Wt: 234.255
InChI Key: VBIWAKFYCGUCPA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring the 5-oxopyrrolidine scaffold. This scaffold is recognized as a privileged structure in the design of novel bioactive molecules and is a constituent part of several approved pharmaceuticals . The 5-oxopyrrolidine core is a versatile building block, present in numerous natural alkaloids with reported biological activities, which encourages its use in developing new therapeutic analogues . The primary research value of this compound and its derivatives lies in the search for new antimicrobial and anticancer agents. Heterocyclic compounds like this one make up more than 85% of all biologically active pharmaceuticals and are prevalent in over 90% of newly approved drugs . Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli . Some analogues have shown effects surpassing those of control antibiotics like cefuroxime and exhibit remarkable properties in disrupting bacterial biofilms, which are a major challenge in treating resistant infections . Furthermore, hydrazone derivatives incorporating the 5-oxopyrrolidine moiety have displayed potent anticancer activity in preclinical studies. Research has identified specific compounds with high cytotoxicity against aggressive cancer cell lines, such as triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and pancreatic carcinoma (Panc-1) . Molecular docking studies suggest that these active derivatives may function as multikinase inhibitors, showing high binding affinity to key protein kinases like non-receptor tyrosine kinases (e.g., SRC) and serine/threonine kinases (e.g., BRAF), which are critical targets in oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the purchase, handling, and use of chemical substances.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWAKFYCGUCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Reduction of the 5-Oxo Group

The ketone moiety in the pyrrolidone ring undergoes reduction under standard conditions.

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Conditions : Protic solvents (e.g., ethanol, THF) at 0–25°C

  • Product : 1-(2-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide

  • Mechanism : Nucleophilic hydride attack at the carbonyl carbon, forming a secondary alcohol.

Amide Hydrolysis

The carboxamide group can be hydrolyzed to a carboxylic acid under extreme pH conditions.

  • Reagents :

    • Acidic : Concentrated HCl (6M, reflux)

    • Basic : NaOH (4M, 100°C)

  • Product : 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Notes : The reaction is slow due to the amide’s resonance stabilization .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the ortho and para positions.

Reagent Conditions Product Yield
HNO₃/H₂SO₄0–5°C, 2 hours1-(2-Methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide45%
Br₂/FeBr₃DCM, 25°C, 1 hour1-(2-Methoxy-4-bromophenyl)-5-oxopyrrolidine-3-carboxamide38%

Alkylation at the Amide Nitrogen

The amide nitrogen undergoes alkylation under strongly basic conditions.

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

  • Conditions : DMF, 60°C, 12 hours

  • Product : N-Methyl-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

  • Challenges : Low reactivity due to resonance stabilization; requires polar aprotic solvents.

Pd-Catalyzed C(sp³)–H Functionalization

Inspired by structurally related compounds (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives), directed C–H activation is feasible with a directing group:

  • Reagents : Pd(OAc)₂, 8-aminoquinoline directing group, aryl iodides

  • Conditions : DCE, 80°C, 24 hours

  • Product : 1-(2-Methoxyphenyl)-3-(aryl)-5-oxopyrrolidine-3-carboxamide

  • Application : Introduces aryl groups at the C3 position of the pyrrolidine ring, enhancing structural complexity .

Condensation with Hydrazines

The ketone reacts with hydrazines to form hydrazones, though steric hindrance limits efficiency.

  • Reagents : Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Conditions : Reflux in propan-2-ol, 4 hours

  • Product : 1-(2-Methoxyphenyl)-5-(hydrazinylidene)pyrrolidine-3-carboxamide

  • Yield : ~30% (estimated from analog reactions in ).

Grignard Addition

Limited reactivity observed due to steric constraints from the pyrrolidone ring.

  • Reagents : Methyl magnesium bromide (CH₃MgBr)

  • Conditions : Dry THF, 0°C → 25°C, 2 hours

  • Product : 1-(2-Methoxyphenyl)-5-(2-hydroxypropan-2-yl)pyrrolidine-3-carboxamide (minor product).

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via acid- or base-catalyzed cleavage of the C–N bond, generating a carboxylic acid.

  • C–H Activation : The 8-aminoquinoline directing group coordinates with Pd, enabling selective C(sp³)–H bond cleavage and subsequent arylation .

  • Electrophilic Substitution : Methoxy group’s +M effect dominates, directing nitration/bromination to the para position relative to methoxy.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant activity as a sodium channel inhibitor, particularly targeting the NaV1.8 voltage-gated sodium channel. This channel is implicated in pain signaling pathways, making this compound a candidate for developing analgesics for conditions such as neuropathic pain and inflammatory disorders .

Case Study: Pain Management
A study published in Scientific Reports demonstrated that derivatives of 5-oxopyrrolidine-3-carboxamides, including this compound, were effective in inhibiting NaV1.8 channels. The findings suggested that these compounds could alleviate pain by modulating sodium ion influx in sensory neurons, thus reducing hyperexcitability associated with chronic pain conditions .

Neuropharmacology

Role in Metabolic Disorders
The compound has also been investigated for its potential role in addressing metabolic disorders. The RXFP3 receptor system, which is involved in appetite regulation and stress responses, has been targeted using antagonists derived from similar chemical frameworks. Research has shown that antagonists can mitigate weight gain associated with antipsychotic medications by influencing the relaxin-3 signaling pathway .

Case Study: Alcohol Addiction
In a separate study, antagonists targeting the RXFP3 receptor were shown to reduce alcohol-seeking behavior in animal models. This suggests that compounds like this compound may have applications beyond pain management, extending into addiction treatment .

Synthetic Applications

Synthesis and Versatility
The synthesis of this compound can be achieved through various organic reactions, allowing it to serve as an intermediate in the production of other bioactive compounds . Its ability to act as a versatile building block makes it valuable in pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Aryl Group Variations
  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (): Substituents: Hydroxyl and chlorine at positions 2 and 5 of the phenyl ring. Impact: The hydroxyl group enhances antioxidant activity via radical scavenging, while chlorine increases lipophilicity, improving membrane permeability. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .
  • 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Substituents: Methoxy and chlorine at positions 2 and 5 of the phenyl ring.
Heterocyclic Moieties
  • 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines (): Substituents: Thiazole ring attached to the phenyl group. Impact: Thiazole moieties enhance antimicrobial activity. For instance, analogs showed MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 1-[(2-Methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (): Substituents: A benzyl group with a methoxy substituent.
Antioxidant Activity
  • Hydroxyphenyl analogs: Superior radical scavenging due to phenolic –OH groups (e.g., IC₅₀ = 12 µM in DPPH assays for hydroxylated derivatives vs. >50 µM for methoxylated analogs) .
  • Methoxyphenyl analogs : Moderate activity but improved pharmacokinetic profiles (e.g., longer half-life in metabolic studies) .
Antimicrobial and Anticancer Activity
  • Thiazole-containing derivatives : Broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) .
  • Chlorinated analogs : Cytotoxic effects against HCT-116 colon cancer cells (IC₅₀ = 8–20 µM) .
Enzyme Inhibition
  • Protease inhibition : The benzyl-methoxy derivative () showed binding to viral proteases, suggesting a scaffold for antiviral drug development .

Key Research Findings and Implications

  • Substituent Trade-offs : Hydroxyl groups enhance bioactivity but reduce stability; methoxy groups offer a balance between activity and stability.
  • Heterocyclic Additions : Thiazole or oxadiazole rings significantly boost antimicrobial and anticancer potency .
  • Structural Flexibility : The pyrrolidone-carboxamide core allows diverse functionalization, enabling tailored drug design .

Biological Activity

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive bacteria and fungi. The compound exhibits significant activity against strains such as Staphylococcus aureus and Clostridium difficile, which are known for their resistance to conventional antibiotics.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus< 32Effective
Clostridium difficile< 64Effective
Candida auris< 128Moderate

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 human lung cancer cells demonstrated that the compound induces cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance its potency.

Compound IC50 (µM) Cell Line
This compound15A549
Cisplatin10A549

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in both antimicrobial and anticancer contexts. In one study, derivatives of this compound were synthesized and tested against multidrug-resistant Staphylococcus aureus, showing promising results that warrant further investigation into their therapeutic potential .

In another case, the compound's anticancer activity was evaluated alongside standard treatments, revealing synergistic effects when used in combination with other chemotherapeutics. This suggests potential applications in combination therapy strategies aimed at enhancing treatment efficacy while minimizing resistance development .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

The compound can be synthesized via multi-step protocols involving condensation, esterification, and functional group transformations. For example, analogous pyrrolidinone derivatives are synthesized by reacting substituted anilines (e.g., 2-methoxyaniline) with itaconic acid in refluxing water, followed by esterification using methanol and sulfuric acid. Subsequent reactions with hydrazine yield intermediates for further derivatization (e.g., condensation with aromatic aldehydes) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions and stereochemistry), FT-IR (to identify carbonyl and amide groups), and elemental analysis (to validate purity and molecular formula). X-ray crystallography may resolve stereochemical ambiguities in advanced studies .

Q. What preliminary assays are used to evaluate its bioactivity?

Initial screening typically includes:

  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
  • Antioxidant potential : DPPH radical scavenging or FRAP assays.
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires tuning:

  • Catalysts : Acidic catalysts (e.g., H₂SO₄) for esterification.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) for condensation reactions.
  • Temperature control : Reflux conditions (100–120°C) for cyclization steps. Kinetic studies and DOE (Design of Experiments) approaches can identify critical variables .

Q. How to resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, cell line specificity) or impurities. Mitigation strategies include:

  • Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Purity validation : HPLC or LC-MS to rule out byproducts.
  • Dose-response analysis : IC₅₀/EC₅₀ comparisons using 3D cell models (e.g., spheroids) for better physiological relevance .

Q. What advanced methods elucidate the compound’s mechanism of action?

  • Molecular docking : Computational modeling against target proteins (e.g., EGFR, COX-2) to predict binding affinity.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolic pathway disruptions .

Q. What challenges arise in stereochemical control during synthesis?

Pyrrolidinone derivatives often exhibit stereochemical complexity. Key approaches include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives).
  • Asymmetric catalysis : Organocatalysts (e.g., proline derivatives) for enantioselective cyclization.
  • X-ray crystallography : To resolve diastereomers and assign absolute configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.